molecular formula C7H13NO3S B12119726 N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide

N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B12119726
M. Wt: 191.25 g/mol
InChI Key: BWSCVFVKCHAXQF-UHFFFAOYSA-N
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Description

N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a sulfone group and an acetamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves the reaction of 3-methyl-1,1-dioxidotetrahydrothiophene with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly as a potassium channel activator.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through the activation of G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels play a crucial role in regulating cellular excitability and are involved in various physiological processes. The activation of GIRK channels by N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide leads to hyperpolarization of the cell membrane, thereby modulating cellular activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
  • 2-(4-chlorophenoxy)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Uniqueness

N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide is unique due to its specific structural features, such as the presence of both a sulfone group and an acetamide moiety. These features contribute to its distinct chemical properties and biological activities, setting it apart from similar compounds .

Properties

Molecular Formula

C7H13NO3S

Molecular Weight

191.25 g/mol

IUPAC Name

N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C7H13NO3S/c1-6(9)8-7(2)3-4-12(10,11)5-7/h3-5H2,1-2H3,(H,8,9)

InChI Key

BWSCVFVKCHAXQF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1(CCS(=O)(=O)C1)C

Origin of Product

United States

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